(R)-Butane-1,2-diamine
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Overview
Description
®-Butane-1,2-diamine is an organic compound with the molecular formula C4H12N2. It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a butane backbone. The ®-designation indicates that the compound is the right-handed enantiomer, which refers to its specific three-dimensional arrangement. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Butane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of ®-2-nitrobutane using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amine group.
Industrial Production Methods: In industrial settings, ®-Butane-1,2-diamine is often produced via catalytic hydrogenation. This method involves the use of high-pressure hydrogen gas and a metal catalyst to reduce the corresponding nitro compound. The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-Butane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
®-Butane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: ®-Butane-1,2-diamine is used in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism by which ®-Butane-1,2-diamine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in various reactions. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
(S)-Butane-1,2-diamine: The left-handed enantiomer of butane-1,2-diamine, which has different stereochemistry and potentially different biological activity.
Ethane-1,2-diamine: A shorter-chain diamine with similar reactivity but different physical properties.
Hexane-1,6-diamine: A longer-chain diamine used in the production of nylon and other polymers.
Uniqueness: ®-Butane-1,2-diamine is unique due to its specific chiral configuration, which can impart distinct properties in chiral synthesis and biological interactions. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Properties
Molecular Formula |
C4H12N2 |
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Molecular Weight |
88.15 g/mol |
IUPAC Name |
(2R)-butane-1,2-diamine |
InChI |
InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1 |
InChI Key |
ULEAQRIQMIQDPJ-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](CN)N |
Canonical SMILES |
CCC(CN)N |
Origin of Product |
United States |
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